Cas no 64994-51-0 (4-2-(2-methoxyethoxy)ethoxybenzaldehyde)
4-2-(2-methoxyethoxy)ethoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 4-[2-(2-methoxyethoxy)ethoxy]-
- 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde
- 64994-51-0
- CS-0236324
- A1-05003
- SCHEMBL7992010
- 4-(2-(2-Methoxyethoxy)ethoxy)benzaldehyde
- AKOS013509386
- EN300-170328
- DTXSID70447286
- BDBM50378355
- CHEMBL574371
- Z1205742896
- 4-2-(2-methoxyethoxy)ethoxybenzaldehyde
-
- Inchi: 1S/C12H16O4/c1-14-6-7-15-8-9-16-12-4-2-11(10-13)3-5-12/h2-5,10H,6-9H2,1H3
- InChI Key: QBLWGIVLCXPANU-UHFFFAOYSA-N
- SMILES: O(CCOC)CCOC1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 224.10488
- Monoisotopic Mass: 224.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 8
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- PSA: 44.76
4-2-(2-methoxyethoxy)ethoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M139550-10mg |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M139550-50mg |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M139550-100mg |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Enamine | EN300-170328-0.05g |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 95% | 0.05g |
$174.0 | 2023-09-20 | |
| Enamine | EN300-170328-0.1g |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 95% | 0.1g |
$257.0 | 2023-09-20 | |
| Enamine | EN300-170328-0.25g |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 95% | 0.25g |
$367.0 | 2023-09-20 | |
| Enamine | EN300-170328-0.5g |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 95% | 0.5g |
$579.0 | 2023-09-20 | |
| Enamine | EN300-170328-1.0g |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 95% | 1g |
$743.0 | 2023-05-06 | |
| Enamine | EN300-170328-2.5g |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 95% | 2.5g |
$1454.0 | 2023-09-20 | |
| Enamine | EN300-170328-5.0g |
4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde |
64994-51-0 | 95% | 5g |
$2152.0 | 2023-05-06 |
4-2-(2-methoxyethoxy)ethoxybenzaldehyde Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-2-(2-methoxyethoxy)ethoxybenzaldehyde
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: A Versatile Chemical Intermediate with Broad Applications
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde (CAS No. 64994-51-0) is an important aromatic aldehyde compound that has gained significant attention in various chemical industries. This specialty chemical features a unique molecular structure combining a benzaldehyde core with a polyether side chain, making it particularly valuable as a chemical intermediate in organic synthesis and material science applications.
The compound's molecular structure contains three key functional elements: the reactive benzaldehyde group, the flexible ethylene oxide chain, and the terminal methoxy group. This combination provides both reactivity and solubility advantages that make 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde particularly useful in advanced material development. Recent interest in this compound has grown alongside the expansion of polymeric materials and functional coatings in electronics and biomedical applications.
In pharmaceutical research, 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde CAS 64994-51-0 serves as a valuable building block for drug discovery. Its structure allows for easy conjugation with various pharmacophores while maintaining good water solubility - a critical factor in modern drug design. Researchers have utilized this compound in developing targeted drug delivery systems, particularly for cancer therapeutics where solubility and controlled release are paramount concerns.
The material science field has found numerous applications for this polyether-modified benzaldehyde. Its ability to participate in condensation reactions while providing flexible side chains makes it ideal for creating cross-linked polymers with tunable properties. Recent studies highlight its use in developing self-healing materials and stimuli-responsive coatings, addressing current market demands for smart materials in various industries.
From a synthetic chemistry perspective, 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde synthesis typically involves Williamson ether synthesis followed by formylation reactions. The production process requires careful control of reaction conditions to ensure high purity of the final product, as impurities can significantly affect downstream applications. Manufacturers have developed optimized protocols to produce this compound with purity levels exceeding 98%, meeting the stringent requirements of advanced applications.
The compound's physicochemical properties contribute to its versatility: it typically appears as a clear to pale yellow liquid with moderate viscosity, soluble in most organic solvents and partially soluble in water. These characteristics make 64994-51-0 particularly useful in formulation chemistry, where solubility across different media is often required. The ethylene oxide chains provide temperature-dependent solubility behavior, adding another dimension to its utility in various systems.
In the field of organic electronics, researchers have explored 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde as a precursor for conductive polymers and as a surface modifier for electrodes. Its ability to form stable thin films and interface with various conductive materials has sparked interest in developing next-generation flexible electronics and wearable sensors - areas experiencing rapid growth in consumer and medical markets.
Quality control for 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde typically involves HPLC analysis, NMR spectroscopy, and mass spectrometry to verify purity and structural integrity. The compound's stability under normal storage conditions (recommended at 2-8°C under inert atmosphere) ensures consistent performance in various applications. Proper handling requires standard laboratory precautions, though it doesn't present significant handling hazards when used appropriately.
The market for specialty benzaldehyde derivatives like CAS 64994-51-0 has shown steady growth, driven by increasing demand from pharmaceutical, material science, and electronics industries. Current research trends suggest expanding applications in bioconjugation chemistry and nanomaterial functionalization, positioning this compound as a valuable tool in cutting-edge scientific developments. Manufacturers continue to improve production efficiency to meet growing demand while maintaining high quality standards.
Environmental considerations for 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde include its biodegradability profile and potential aquatic toxicity, factors that are increasingly important in chemical selection for industrial applications. Recent developments in green chemistry approaches have explored more sustainable synthetic routes to this and similar compounds, aligning with global trends toward environmentally responsible chemical production.
For researchers and industrial users seeking high-purity 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde, several specialized chemical suppliers offer the compound in various quantities, from laboratory-scale to bulk production. The availability of custom synthesis and modification services has further increased its accessibility for diverse applications. Proper technical documentation, including safety data sheets and certificates of analysis, should always accompany commercial samples to ensure appropriate use in sensitive applications.
Future prospects for 4-[2-(2-methoxyethoxy)ethoxy]benzaldehyde CAS 64994-51-0 appear promising, with ongoing research uncovering new applications in emerging technologies. Its unique combination of chemical reactivity and physical properties continues to make it a compound of interest across multiple scientific disciplines, from medicinal chemistry to advanced material engineering. As synthetic methodologies advance and application requirements evolve, this versatile chemical intermediate is likely to maintain its importance in scientific and industrial contexts.
64994-51-0 (4-2-(2-methoxyethoxy)ethoxybenzaldehyde) Related Products
- 60345-97-3(3-(2-Hydroxyethoxy)benzaldehyde)
- 10031-82-0(4-Ethoxybenzaldehyde)
- 34074-28-7(Benzaldehyde,4,4'-[1,2-ethanediylbis(oxy)]bis-)
- 22042-73-5(4-(2-Hydroxyethoxy)benzaldehyde)
- 22924-15-8(3-Ethoxybenzaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)